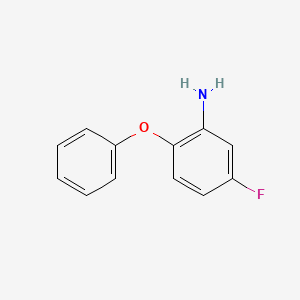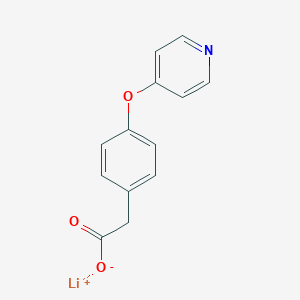
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound is a derivative of lithium, a well-known medication that is commonly used to treat bipolar disorder. Lithium;2-(4-pyridin-4-yloxyphenyl)acetate has been studied extensively for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
科学的研究の応用
Lithium-Ion Batteries
“Lithium;2-(4-pyridin-4-yloxyphenyl)acetate” can be used in the synthesis of cathode materials for lithium-ion batteries . The compound can be used as a precursor in aerosol spray pyrolysis to synthesize LiCoO2 (LCO) cathode materials . The synthesis temperature affects the materials’ structural and morphological features .
Energy Storage Technology
The compound can play a significant role in energy storage technology, particularly in lithium-ion batteries (LIBs) . LIBs are at the forefront of energy storage technology, powering a vast range of applications from electronic devices to electric vehicles (EVs) and grid storage systems .
Synthesis of Layered-Oxide Cathode Materials
The compound can be used in the synthesis pathway of layered-oxide cathode materials for lithium-ion batteries by spray pyrolysis . This process focuses on the effect of synthesis temperatures on the materials’ structural and morphological features .
Protein Kinase Inhibition
The compound can be used in the synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies . It has been identified as a relevant scaffold for protein kinase inhibition .
Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives
The compound can be used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . These derivatives have been evaluated towards a panel of protein kinases .
Lithium Metal Batteries
The compound can potentially be used in the development of lithium metal batteries (LMBs) . LMBs outperform lithium-ion batteries in terms of energy density as they use lithium metal as the anode .
作用機序
Target of Action
The lithium cation, a component of this compound, is known to be used for the management of bipolar disorder and other psychiatric conditions . It can easily displace K+, Na+, and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
The precise mechanism of action of the lithium cation as a mood-stabilizing agent is currently unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
It is known that lithium can affect several enzymes and neurotransmitter receptors, potentially altering various biochemical pathways .
Result of Action
Lithium salts are known to counteract both mania and depression, suggesting that they can have significant effects at the molecular and cellular levels .
特性
IUPAC Name |
lithium;2-(4-pyridin-4-yloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.Li/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYJRSVVHNBPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1CC(=O)[O-])OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(4-pyridin-4-yloxyphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

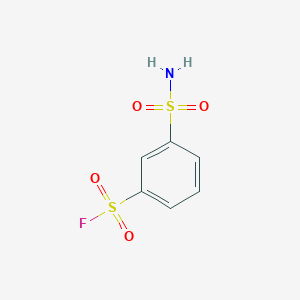
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2448262.png)
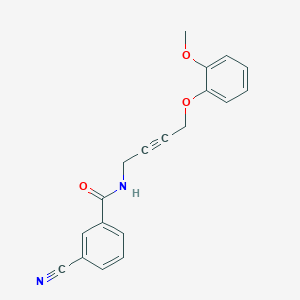
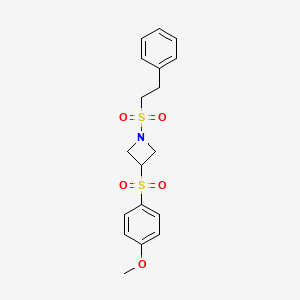
![5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448267.png)
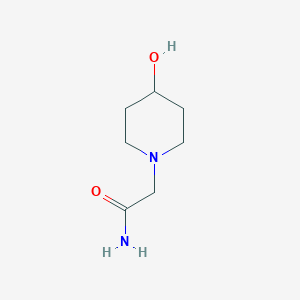
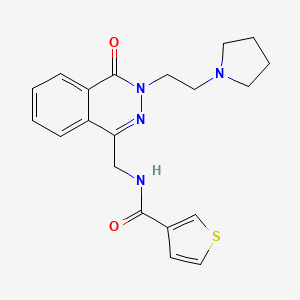
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2448273.png)
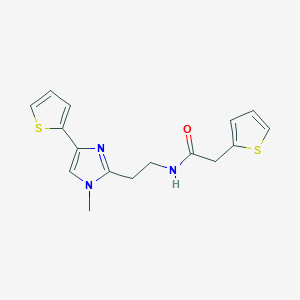
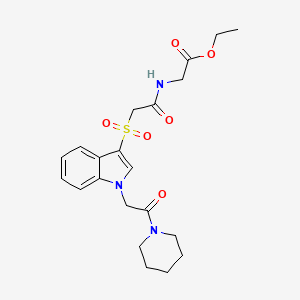
![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)
![2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2448279.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)
